

ERD03 (CAS No. 1377897-01-2): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	ERD03	
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An In-depth Whitepaper on the EXOSC3-RNA Interaction Disruptor for Modeling Pontocerebellar Hypoplasia Type 1B

Abstract

ERD03 is a small molecule inhibitor identified through a chemical biology approach to model the rare neurodegenerative disorder, Pontocerebellar Hypoplasia Type 1B (PCH1B).[1] This technical guide provides a comprehensive overview of ERD03, including its chemical properties, mechanism of action, key quantitative data, and detailed experimental protocols for its use in research. The information is intended for researchers, scientists, and drug development professionals working in the fields of neurodegenerative disease, RNA biology, and chemical biology.

Introduction to ERD03

ERD03, with the CAS number 1377897-01-2, is a potent disruptor of the interaction between Exosome Component 3 (EXOSC3) and G-rich RNA sequences.[1][2][3] EXOSC3 is a structural cap protein of the RNA exosome, a critical cellular machine responsible for the degradation and processing of various RNA molecules.[1][4][5] Mutations in the EXOSC3 gene are linked to PCH1B, an autosomal recessive disorder characterized by the underdevelopment of the cerebellum and pons, leading to severe neurological impairment.[6][7][8] ERD03 was developed to phenocopy the effects of these mutations, providing a valuable chemical tool to study the disease's molecular mechanisms and for potential therapeutic screening.[1]



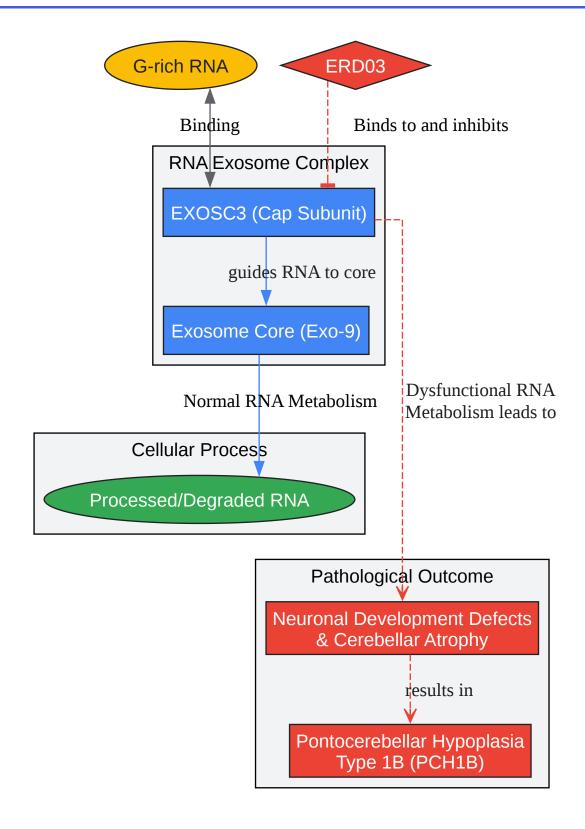
Chemical and Physical Properties

Property	Value	Reference
CAS Number	1377897-01-2	[1][4]
Molecular Formula	C21H25NO3	[4][5]
Molecular Weight	339.43 g/mol	[5]
Appearance	White to off-white solid	[1]
Purity	≥99% (as reported by suppliers)	[1]
Solubility	Soluble in DMSO	[1][9]
Storage	Store at 4°C for short-term, -20°C to -80°C for long-term, under nitrogen	[1]

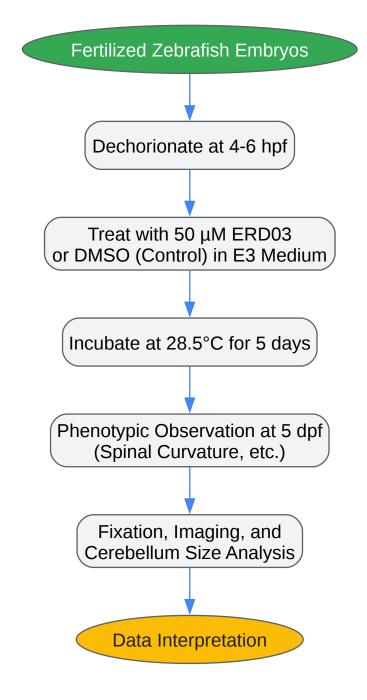
Mechanism of Action and Signaling Pathway

ERD03's primary mechanism of action is the disruption of the EXOSC3-RNA interaction. EXOSC3 is a non-catalytic subunit of the RNA exosome complex that, along with EXOSC1 and EXOSC2, forms a cap structure that guides RNA substrates into the catalytic core of the exosome for processing or degradation.[10] By binding to EXOSC3, ERD03 prevents it from effectively engaging with its target G-rich RNA sequences.[1] This impairment of the RNA exosome's function is believed to mimic the loss-of-function effects of PCH1B-causing mutations in the EXOSC3 gene. The downstream consequences of this disruption include aberrant RNA metabolism, leading to the developmental defects observed in PCH1B, such as neuronal cell death and cerebellar atrophy.[6][11]









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